N-[(E)-pyridin-3-ylmethylidene]thiophene-2-sulfonamide
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Overview
Description
N-[(E)-pyridin-3-ylmethylidene]thiophene-2-sulfonamide is a compound that belongs to the class of thiophene-based sulfonamides. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including N-[(E)-pyridin-3-ylmethylidene]thiophene-2-sulfonamide, typically involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the desired product. Additionally, industrial methods may involve the use of catalysts and solvents that are more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-pyridin-3-ylmethylidene]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Scientific Research Applications
N-[(E)-pyridin-3-ylmethylidene]thiophene-2-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(E)-pyridin-3-ylmethylidene]thiophene-2-sulfonamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and thus reducing intraocular pressure in glaucoma patients . The sulfonamide group plays a crucial role in this inhibition by coordinating with the zinc ion in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonamide: Similar in structure but lacks the pyridin-3-ylmethylidene group.
Pyridin-3-ylmethylidene-thiophene: Similar in structure but lacks the sulfonamide group.
Thiophene-2-carboxamide: Similar in structure but has a carboxamide group instead of a sulfonamide group.
Uniqueness
N-[(E)-pyridin-3-ylmethylidene]thiophene-2-sulfonamide is unique due to the presence of both the pyridin-3-ylmethylidene and sulfonamide groups. This combination enhances its potential as a therapeutic agent and its versatility in various chemical reactions .
Properties
Molecular Formula |
C10H8N2O2S2 |
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Molecular Weight |
252.3 g/mol |
IUPAC Name |
(NE)-N-(pyridin-3-ylmethylidene)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H8N2O2S2/c13-16(14,10-4-2-6-15-10)12-8-9-3-1-5-11-7-9/h1-8H/b12-8+ |
InChI Key |
LSTKBFLZQZKPKO-XYOKQWHBSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/S(=O)(=O)C2=CC=CS2 |
Canonical SMILES |
C1=CC(=CN=C1)C=NS(=O)(=O)C2=CC=CS2 |
Origin of Product |
United States |
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